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  • Product: 5-Chlorothiophen-2-amine hydrochloride
  • CAS: 1070886-43-9

Core Science & Biosynthesis

Foundational

The Strategic Incorporation of the 5-Chlorothiophene Moiety in Modern Drug Discovery: A Technical Guide

For Immediate Release A Deep Dive into the Physicochemical and Pharmacological Advantages of the 5-Chlorothiophene Scaffold in Medicinal Chemistry In the intricate world of drug design, the selection of appropriate struc...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Physicochemical and Pharmacological Advantages of the 5-Chlorothiophene Scaffold in Medicinal Chemistry

In the intricate world of drug design, the selection of appropriate structural motifs is paramount to achieving desired therapeutic outcomes. Among the myriad of heterocyclic systems available to medicinal chemists, the 5-chlorothiophene moiety has emerged as a privileged scaffold, offering a unique constellation of physicochemical and pharmacological properties that can be strategically leveraged to optimize drug candidates. This technical guide provides an in-depth analysis of the role of the 5-chlorothiophene moiety in medicinal chemistry, with a focus on its application in enhancing metabolic stability, modulating receptor interactions, and improving overall drug-like properties.

The 5-Chlorothiophene Moiety: A Bioisostere of Choice

The concept of bioisosterism, the substitution of one chemical group with another that produces a compound with similar biological activity, is a cornerstone of rational drug design. The 5-chlorothiophene ring has proven to be an effective bioisostere for the ubiquitous phenyl group, as well as for the unsubstituted thiophene ring, offering distinct advantages that address common challenges in drug development.[1]

Physicochemical Properties: A Comparative Analysis

The introduction of a chlorine atom at the 5-position of the thiophene ring significantly alters its electronic and lipophilic character. This strategic halogenation provides a powerful tool for fine-tuning the physicochemical properties of a drug candidate.

MoietyExperimental logPpKa (of corresponding carboxylic acid)Hammett Constant (σp) of Substituent
Phenyl~2.1 (for benzoic acid)4.20[2]0.00[3]
Thien-2-yl~1.8 (for thiophene-2-carboxylic acid)3.53-
5-Chloro-thien-2-yl~2.4 (for 5-chlorothiophene-2-carboxylic acid)3.32 (Predicted)[4]+0.23 (for Cl)[3]

Table 1: Comparative Physicochemical Properties of Phenyl, Thiophene, and 5-Chlorothiophene Moieties.

The data in Table 1 highlights the nuanced impact of the 5-chlorothiophene moiety. The chlorine atom's electron-withdrawing nature, as indicated by its positive Hammett constant, can influence the acidity of adjacent functional groups and modulate interactions with biological targets.[3] The increased lipophilicity compared to the unsubstituted thiophene ring can enhance membrane permeability, a critical factor for oral bioavailability.

Bioisosteric Replacement Workflow

The decision to replace a phenyl or thiophene ring with a 5-chlorothiophene moiety is a data-driven process aimed at overcoming specific drug design hurdles.

G cluster_0 Initial Lead Compound cluster_1 Identified Liabilities cluster_2 Bioisosteric Replacement Strategy cluster_3 Improved Candidate Profile A Lead with Phenyl or Thiophene Moiety B Poor Metabolic Stability (e.g., P450 oxidation) A->B Identified Issues C Suboptimal Potency or Selectivity A->C Identified Issues D Poor Physicochemical Properties (e.g., solubility, lipophilicity) A->D Identified Issues E Introduce 5-Chlorothiophene Moiety B->E Rationale for Replacement C->E Rationale for Replacement D->E Rationale for Replacement F Enhanced Metabolic Stability E->F Observed Improvements G Improved Potency/Selectivity E->G Observed Improvements H Optimized Physicochemical Properties E->H Observed Improvements

Bioisosteric Replacement Workflow

Enhancing Metabolic Stability: A Key Advantage

One of the most significant contributions of the 5-chlorothiophene moiety is its ability to enhance the metabolic stability of drug candidates. The thiophene ring itself can be susceptible to oxidation by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites.[5]

Blocking Metabolic Hotspots

The chlorine atom at the 5-position can act as a "metabolic shield," sterically and electronically hindering the enzymatic attack on the thiophene ring. This is particularly relevant in preventing the formation of potentially toxic thiophene-S-oxides.

Case Study: Rivaroxaban

The oral anticoagulant Rivaroxaban is a prime example of a successful drug that incorporates a 5-chlorothiophene moiety. Studies on the metabolism of Rivaroxaban have shown that the primary metabolic pathways involve oxidative degradation of the morpholinone moiety and hydrolysis of the amide bonds.[6][7][8] The 5-chlorothiophene ring remains largely intact, demonstrating its robustness towards metabolic breakdown. This inherent stability contributes to a more predictable pharmacokinetic profile and a reduced risk of metabolite-related toxicity.[6][7][8]

G A Rivaroxaban (contains 5-chlorothiophene) B CYP-mediated Oxidation A->B Major Pathway C Amide Hydrolysis A->C Minor Pathway D Metabolites from Morpholinone Ring Oxidation B->D E Metabolites from Amide Bond Cleavage C->E F Intact 5-Chlorothiophene Moiety D->F Remains Intact E->F Remains Intact

Metabolic Pathways of Rivaroxaban

Modulating Target Interactions: The Case of Factor Xa Inhibitors

The 5-chlorothiophene moiety plays a crucial role in the high-affinity binding of several direct Factor Xa (FXa) inhibitors. The S1 pocket of the FXa active site is a deep, hydrophobic cavity. The 5-chlorothiophene ring has been shown to be an excellent ligand for this pocket.

In the development of FXa inhibitors, structure-activity relationship (SAR) studies have demonstrated that the 5-chlorothiophene moiety can better occupy the hydrophobic S1 pocket compared to a phenyl ring, leading to enhanced potency.[9] This improved binding can be attributed to favorable hydrophobic and van der Waals interactions between the chlorinated heterocycle and the amino acid residues lining the S1 pocket.

A notable example is the dual thrombin and Factor Xa inhibitor, SAR107375, where the incorporation of a neutral 5-chlorothiophene P1 fragment was a key step in significantly improving its inhibitory activity.[10][11]

Applications in Diverse Therapeutic Areas

The utility of the 5-chlorothiophene moiety extends beyond anticoagulants. Its favorable properties have led to its incorporation into drug candidates across a range of therapeutic areas.

Kinase Inhibitors

In the realm of oncology, kinase inhibitors are a major class of targeted therapies. The 5-chlorothiophene scaffold has been explored in the design of various kinase inhibitors, where it can contribute to both potency and selectivity. For instance, benzothiophene derivatives, which share a similar structural core, have been investigated as multi-kinase inhibitors.[12][13]

GPCR Modulators

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are the targets of a significant portion of approved drugs. The 5-chlorothiophene moiety has been incorporated into allosteric modulators of GPCRs, where it can influence ligand binding and receptor signaling.[14][15][16][17]

Synthetic Strategies and Experimental Protocols

The successful integration of the 5-chlorothiophene moiety into drug candidates relies on robust and efficient synthetic methodologies.

Synthesis of 5-Chlorothiophene-2-carboxylic Acid

A key building block for many 5-chlorothiophene-containing drugs is 5-chlorothiophene-2-carboxylic acid. Several synthetic routes have been developed for its preparation.

One-Pot Synthesis from 2-Thiophenecarboxaldehyde: [18]

  • Chlorination: 2-Thiophenecarboxaldehyde is treated with a chlorinating agent (e.g., chlorine gas) to afford the intermediate 5-chloro-2-thiophenecarboxaldehyde. This intermediate is used directly in the next step without purification.[18]

  • Oxidation: The crude 5-chloro-2-thiophenecarboxaldehyde is slowly added to a pre-cooled solution of sodium hydroxide. Chlorine gas is then introduced to effect the oxidation of the aldehyde to the corresponding carboxylic acid.[18]

  • Work-up and Purification: The reaction is quenched with sodium sulfite, and impurities are removed by solvent extraction. The aqueous phase is then acidified with concentrated hydrochloric acid to precipitate the 5-chlorothiophene-2-carboxylic acid, which is collected by filtration and can be further purified by recrystallization.[18]

Amide Bond Formation

The 5-chlorothiophene-2-carboxylic acid can be readily converted to the corresponding amide derivatives, which are common in many drug candidates.

General Protocol for Amide Synthesis via Acyl Chloride:

  • Acyl Chloride Formation: 5-Chlorothiophene-2-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), often in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF), to form 5-chlorothiophene-2-carbonyl chloride. The reaction is typically stirred at room temperature until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure.

  • Amidation: The crude 5-chlorothiophene-2-carbonyl chloride is dissolved in an appropriate aprotic solvent (e.g., DCM, THF). The desired amine (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine; 1.5-2.0 equivalents) are added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 5-chlorothiophene-2-carboxamide.

Experimental Protocol: In Vitro Microsomal Stability Assay

This assay is crucial for evaluating the metabolic stability of a new chemical entity containing the 5-chlorothiophene moiety.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, etc.)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) containing an internal standard (for quenching and sample preparation)

  • 96-well plates

  • Incubator/shaker (37 °C)

  • LC-MS/MS system

Procedure: [11][19]

  • Preparation of Reaction Mixture: In a 96-well plate, add the phosphate buffer, NADPH regenerating system, and liver microsomes. Pre-incubate the plate at 37 °C for 5-10 minutes.

  • Initiation of Reaction: Add the test compound to each well to initiate the metabolic reaction (final concentration typically 1-10 µM).

  • Incubation: Incubate the plate at 37 °C with gentle shaking.

  • Time Points and Quenching: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a well of a new 96-well plate containing ice-cold acetonitrile with an internal standard.[19]

  • Sample Processing: Centrifuge the quenched plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Experimental Protocol: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a 5-chlorothiophene-containing compound for a specific receptor, such as a GPCR.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor

  • Test compound (5-chlorothiophene derivative) at various concentrations

  • Assay buffer (e.g., Tris-HCl with appropriate additives)

  • 96-well filter plates

  • Vacuum filtration manifold

  • Scintillation cocktail

  • Scintillation counter

Procedure: [14]

  • Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the test compound at varying concentrations. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30 °C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[14]

  • Filtration: Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold to separate the bound from the free radioligand.[14]

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Conclusion

The 5-chlorothiophene moiety is a valuable and versatile building block in modern medicinal chemistry. Its unique electronic and steric properties allow for the strategic modulation of a drug candidate's physicochemical profile, metabolic stability, and target engagement. As demonstrated by its successful incorporation into marketed drugs and numerous clinical candidates, the 5-chlorothiophene scaffold will undoubtedly continue to be a key tool for medicinal chemists in their quest to design safer and more effective medicines. The rational application of this moiety, guided by a thorough understanding of its properties and supported by robust experimental evaluation, is a powerful strategy for overcoming common challenges in drug discovery and development.

References

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  • Christopoulos, A., Changeux, J. P., Catterall, W. A., Fabbro, D., Burris, T. P., Cidlowski, J. A., ... & Overington, J. P. (2014). The IUPHAR/BPS guide to pharmacology: an expert-driven guide to drug targets and their ligands. British journal of pharmacology, 171(24), 5743-5769.
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  • Abdel-Maksoud, M. S., Co-Reyes, R. P., El-Gamal, M. I., Oh, C. H., & Abdel-Maksoud, M. S. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(1), 15-32.
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  • Al-Obeidi, F. A., & Lam, K. S. (2000). SAR of dual thrombin and factor Xa inhibitors. Journal of medicinal chemistry, 43(24), 4671-4679.
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  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Dansette, P. M., & Mansuy, D. (2011). Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide. Chemical research in toxicology, 24(8), 1276-1284.
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  • Eriksson, B. I., Quinlan, D. J., & Weitz, J. I. (2009). Comparative pharmacodynamics and pharmacokinetics of oral direct thrombin and factor Xa inhibitors in development. Clinical pharmacokinetics, 48(1), 1-22.
  • Evrard, E., Deprez, P., Boverie, S., Carlier, J., De Tullio, P., Pirotte, B., ... & D'yakonov, A. (2013). 5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl) benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl] amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. Journal of medicinal chemistry, 56(23), 9635-9649.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.
  • CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents. (n.d.).
  • Anderson, M., et al. (2009). Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency. Bioorganic & medicinal chemistry letters, 19(15), 4247-4250.
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  • Jacobson, K. A., & Costanzi, S. (2012). Allosteric modulators of G-protein-coupled receptors. Nature reviews Drug discovery, 11(7), 549-562.
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  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
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  • Weinz, C., Schwarz, T., Kubitza, D., Mueck, W., & Lang, D. (2009). Metabolism and excretion of rivaroxaban, an oral, direct factor Xa inhibitor, in rats, dogs, and humans. Drug metabolism and disposition, 37(5), 1056-1064.
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  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]

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  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
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Sources

Protocols & Analytical Methods

Method

Application and Synthesis Protocols for 5-Chlorothiophene Derivatives in the Manufacture of Rivaroxaban

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the critical role of 5-chlorothiophene-2-carboxylic acid and its activated form, 5-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical role of 5-chlorothiophene-2-carboxylic acid and its activated form, 5-chlorothiophene-2-carbonyl chloride, in the synthesis of the direct Factor Xa inhibitor, Rivaroxaban. Detailed, field-proven protocols for the synthesis of key intermediates and the final active pharmaceutical ingredient (API) are presented. This document emphasizes the chemical logic behind procedural steps, offers insights into process optimization, and includes necessary safety precautions, aiming to equip researchers and drug development professionals with a robust framework for the efficient and safe production of Rivaroxaban.

Introduction: The Significance of Rivaroxaban and its Synthetic Strategy

Rivaroxaban, marketed under the trade name Xarelto®, is a potent, orally bioavailable anticoagulant that functions by directly inhibiting Factor Xa, a crucial enzyme in the blood coagulation cascade.[1][2][3] Its development marked a significant advancement in the prevention and treatment of thromboembolic disorders, including deep vein thrombosis, pulmonary embolism, and stroke in patients with atrial fibrillation.[4]

The molecular architecture of Rivaroxaban is a sophisticated assembly of three key moieties: a morpholinone-substituted phenyl group, a chiral oxazolidinone core, and a terminal 5-chlorothiophene group. The convergence of these fragments in a high-yielding and diastereoselective manner is the central challenge in its chemical synthesis. Most industrial syntheses of Rivaroxaban employ a convergent approach, wherein the advanced amine intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, is coupled with an activated form of 5-chlorothiophene-2-carboxylic acid.[5] This final amide bond formation is a critical step that dictates the overall efficiency and purity of the manufacturing process.

The 5-chlorothiophene moiety is not merely a terminal cap; it plays a vital role in the molecule's interaction with the S4 binding pocket of Factor Xa, contributing significantly to its high affinity and selectivity.[6] Therefore, the efficient and reliable synthesis of the 5-chlorothiophene-containing building block is of paramount importance.

It is important to clarify a common point of confusion: the direct precursor in the most common synthetic routes is 5-chlorothiophene-2-carboxylic acid , not 5-chlorothiophen-2-amine hydrochloride. The carboxylic acid is activated, typically to the acyl chloride, immediately before the coupling reaction.

The Convergent Synthesis of Rivaroxaban: A Visual Overview

The overall synthetic strategy for Rivaroxaban can be visualized as the assembly of two key fragments. The following diagram illustrates the logical flow of this convergent synthesis.

Rivaroxaban_Synthesis_Overview cluster_amine Amine Fragment Synthesis A 4-(4-Aminophenyl) morpholin-3-one B (S)-2-(((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl) oxazolidin-5-yl)methyl)isoindole-1,3-dione A->B C (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl) phenyl)morpholin-3-one (Key Amine Intermediate) B->C F Rivaroxaban C->F D 5-Chlorothiophene- 2-carboxylic acid E 5-Chlorothiophene- 2-carbonyl chloride (Activated Intermediate) D->E

Figure 1: Convergent synthesis strategy for Rivaroxaban.

Synthesis of Key Intermediates

Protocol for the Preparation of 4-(4-Aminophenyl)morpholin-3-one

This intermediate provides the morpholinone-substituted aniline core of Rivaroxaban. A common and efficient method involves the reduction of a nitro precursor.

Reaction Scheme:

4-(4-Nitrophenyl)morpholin-3-one → 4-(4-Aminophenyl)morpholin-3-one

Materials and Reagents:

  • 4-(4-Nitrophenyl)morpholin-3-one

  • Ethyl Acetate

  • Catalyst (e.g., Palladium on Carbon (Pd/C) or proprietary catalysts like G-Cat)[7]

  • Water

Step-by-Step Protocol:

  • To a suitable reactor, add 4-(4-nitrophenyl)morpholin-3-one (100.0 g) and ethyl acetate (500.0 ml).[7]

  • Add the hydrogenation catalyst (e.g., 125.0 g of G-Cat) at room temperature (25-30°C) and stir for 10 minutes.[7]

  • Heat the mixture to 65-70°C.[7]

  • Slowly add water (30.0 ml) to the reaction mixture at 65-70°C and stir for 1 hour.[7]

  • Continue stirring at this temperature for an additional 8 hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.[7]

  • Cool the reaction mixture to 55-60°C.

  • Filter the hot solution to remove the catalyst.

  • Cool the filtrate to allow for crystallization of the product.

  • Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum to yield 4-(4-aminophenyl)morpholin-3-one.

Causality and Optimization:

  • Solvent Choice: Ethyl acetate is a good solvent for the starting material and the product at elevated temperatures, allowing for easy filtration of the catalyst. Its lower boiling point facilitates removal during workup.

  • Catalyst: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, avoiding the use of stoichiometric metal reductants that can complicate purification.[8] The choice of catalyst can influence reaction time and efficiency.

  • Water Addition: The presence of a small amount of water can significantly enhance the rate of hydrogenation in some systems.

Protocol for the Preparation of (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one Hydrochloride (Key Amine Intermediate)

This chiral amine is the penultimate precursor to Rivaroxaban. It is typically synthesized from 4-(4-aminophenyl)morpholin-3-one through a multi-step process that involves the formation of the oxazolidinone ring and subsequent deprotection of a protected amine. A common protecting group is phthalimide.

Reaction Scheme:

  • (S)-2-(((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindole-1,3-dione + Methylamine → (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one

  • Product from step 1 + HCl → (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one Hydrochloride

Materials and Reagents:

  • (S)-2-(((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindole-1,3-dione

  • Methanol

  • 40% Aqueous Methylamine solution

  • Concentrated Hydrochloric Acid

Step-by-Step Protocol:

  • In a suitable reactor, charge methanol (2900 ml), (S)-2-(((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindole-1,3-dione (290 g), and 40% aqueous methylamine solution (265 g).[9]

  • Stir the reaction mixture at 25-30°C for 1 hour.[9]

  • Heat the mixture to 60-65°C and maintain this temperature for 4 hours. Monitor the deprotection by TLC or HPLC.[9]

  • Upon completion, cool the reaction mixture to 25-30°C.[9]

  • Add concentrated hydrochloric acid (290 ml) to adjust the pH to 1-2, which protonates the amine and facilitates precipitation of the hydrochloride salt.[9]

  • Continue stirring for 30 minutes to ensure complete salt formation and precipitation.[9]

  • Collect the resulting solid by filtration and wash with cold methanol (290 ml).[9]

  • Dry the solid under vacuum to obtain the title compound. A typical yield is around 92%.[9]

Causality and Optimization:

  • Deprotection: Methylamine is a common reagent for the removal of the phthalimide protecting group, forming a soluble phthalhydrazide derivative that remains in the filtrate.

  • Hydrochloride Salt Formation: The hydrochloride salt of the amine is generally more stable and easier to handle than the free base. Its formation also provides an excellent method for purification by crystallization.

The Crucial Role of 5-Chlorothiophene-2-carbonyl chloride

Protocol for the Preparation of 5-Chlorothiophene-2-carbonyl chloride

This activated acyl chloride is highly reactive and is typically prepared immediately prior to its use in the final coupling step. It is synthesized from the corresponding carboxylic acid.

Reaction Scheme:

5-Chlorothiophene-2-carboxylic acid + Thionyl Chloride → 5-Chlorothiophene-2-carbonyl chloride

Materials and Reagents:

  • 5-Chlorothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Step-by-Step Protocol:

  • To a dry reactor under an inert atmosphere (e.g., nitrogen or argon), add 5-chlorothiophene-2-carboxylic acid.

  • Add toluene as the solvent.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride to the mixture at room temperature. The reaction is exothermic.

  • Heat the reaction mixture to 75-80°C and stir for 2-4 hours, or until the reaction is complete (monitor by IR for disappearance of the carboxylic acid O-H stretch).[10]

  • The resulting solution of 5-chlorothiophene-2-carbonyl chloride in toluene is typically used directly in the next step without isolation.[10]

Causality and Optimization:

  • Activating Agent: Thionyl chloride is a widely used and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the workup.

  • Catalyst: DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.

  • In-situ Use: Due to its reactivity and instability, especially towards moisture, the acyl chloride is almost always generated and used immediately without purification.[10]

Final Assembly: The Amide Coupling Reaction

This is the final bond-forming step in the synthesis of Rivaroxaban, bringing together the two key fragments.

Reaction Scheme:

(S)-Amine Intermediate Hydrochloride + 5-Chlorothiophene-2-carbonyl chloride → Rivaroxaban

Rivaroxaban_Final_Step Amine (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl) phenyl)morpholin-3-one HCl Amine Moiety Rivaroxaban Rivaroxaban Final Product Amine->Rivaroxaban AcylChloride 5-Chlorothiophene-2-carbonyl chloride Activated Thiophene AcylChloride->Rivaroxaban Reagents Base (e.g., Na₂CO₃) Solvent (e.g., Acetone/Toluene/Water) Reagents->Rivaroxaban Reaction Conditions

Figure 2: Final amide coupling step in Rivaroxaban synthesis.

Materials and Reagents:

  • (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride

  • Toluene solution of 5-chlorothiophene-2-carbonyl chloride (prepared in situ)

  • Sodium carbonate (or another suitable base)

  • Acetone

  • Water

Step-by-Step Protocol:

  • In a reactor, dissolve the (S)-amine intermediate hydrochloride salt (e.g., 10 g) and sodium carbonate in a mixture of acetone and water.[10][11]

  • Cool the mixture to 0-5°C.[11]

  • Slowly add the previously prepared toluene solution of 5-chlorothiophene-2-carbonyl chloride dropwise to the cooled amine solution, maintaining the temperature between 0-5°C.[11]

  • Stir the reaction mixture at this temperature for 30 minutes after the addition is complete.[11]

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by HPLC.

  • Upon completion, the product often precipitates from the reaction mixture.

  • The crude Rivaroxaban can be isolated by filtration.

  • The wet cake is then typically slurried in water at an elevated temperature (e.g., 55-60°C) to remove inorganic salts.[11]

  • The product is collected by filtration and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as acetic acid or a methanol/dichloromethane mixture.

Quantitative Data:

StepReactantsProductTypical YieldTypical Purity (HPLC)
Final Coupling Amine Intermediate HCl, 5-Chlorothiophene-2-carbonyl chlorideRivaroxaban~98%[11]>99.5% (after recrystallization)[11]
Overall Process (From initial starting materials)Rivaroxaban~22-68.5%[4][12]>99.8%[4]

Safety and Handling

5-Chlorothiophene-2-carboxylic acid:

  • Hazards: Causes eye, skin, and respiratory tract irritation.[13]

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid dust generation.[13]

5-Chlorothiophene-2-carbonyl chloride:

  • Hazards: Corrosive. Causes severe skin burns and eye damage. Reacts violently with water and strong bases.[14][15]

  • Precautions: This is a highly hazardous substance and must be handled with extreme care in a chemical fume hood. Wear heavy-duty gloves, a face shield, and appropriate protective clothing. Ensure all equipment is dry before use. Prepare and use in situ whenever possible to avoid handling and storage.[14][16]

Thionyl Chloride:

  • Hazards: Toxic and corrosive. Reacts violently with water to release HCl and SO₂ gas.

  • Precautions: Handle only in a chemical fume hood with appropriate PPE.

Conclusion

The synthesis of Rivaroxaban is a well-refined process that hinges on the successful coupling of a complex chiral amine with an activated 5-chlorothiophene derivative. Understanding the rationale behind each synthetic step, from the choice of reagents and solvents to the specific reaction conditions, is crucial for achieving high yields and purity. The protocols outlined in this guide, based on established and optimized procedures, provide a solid foundation for researchers in the field. Adherence to strict safety protocols, particularly when handling corrosive intermediates like 5-chlorothiophene-2-carbonyl chloride, is non-negotiable for the successful and safe execution of this synthesis.

References

  • Olimjonov, S., et al. (2022). AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. HETEROCYCLES, 104(10), 1853-1864. [Link]

  • Roehrig, S., et al. (2005). Process for preparing 4-(4-aminophenyl)-3-morpholinone.
  • Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Defensive Publications Series. [Link]

  • Mali, P., et al. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. Sustainable Chemistry and Processes, 3(11). [Link]

  • Patel, P., et al. (2021). Process for the preparation of rivaroxaban involving novel intermediate.
  • Salla, L., et al. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Chen, Y., et al. (2018). Method for preparing rivaroxaban intermediate.
  • Hu, H. (2021). The structure-activity relationship and pharmaceutical compounds. Managing Intellectual Property. [Link]

  • ResearchGate. (n.d.). Molecular structure, lipophilicity, solubility, absorption, and polar surface area of novel anticoagulant agents. [Link]

  • Liu, Y., et al. (2017). Rivaroxaban impurities and preparing method and application thereof.
  • WIPO Patentscope. (2019). PROCESS FOR THE PREPARATION OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. [Link]

  • Mueck, W., et al. (2013). Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban. Clinical Pharmacokinetics, 52(8), 609-622. [Link]

  • Bousquet, P., et al. (2013). Process for preparing 4-(4-aminophenyl)morpholin-3-one.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 5-Chlorothiophene-2-carbonyl chloride. [Link]

  • Perzborn, E. (2010). Rivaroxaban: a new oral factor Xa inhibitor. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(3), 376-381. [Link]

  • Symed Labs Ltd. (2015). IMPROVED PROCESS FOR PREPARING RIVAROXABAN USING NOVEL INTERMEDIATES. European Patent Office, EP 2844654 B1. [Link]

  • International Research Journal on Advanced Engineering and Management (IRJAEM). (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. [Link]

  • Patsnap. (n.d.). Synthesis method of rivaroxaban. [Link]

  • PubChem. (n.d.). 2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione. [Link]

  • ResearchGate. (n.d.). Rivaroxaban interaction in the S4 pocket (a), rivaroxaban interaction... [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. [Link]

Sources

Application

Synthesis of novel antimicrobial agents using chlorothiophene derivatives

Topic: Synthesis and Evaluation of Novel Antimicrobial Agents from Chlorothiophene Scaffolds Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Evaluation of Novel Antimicrobial Agents from Chlorothiophene Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Gemini

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent antibacterial activity. Thiophene derivatives represent a privileged scaffold in medicinal chemistry, with numerous approved drugs containing this heterocycle.[1][2] This application note provides a comprehensive guide for the synthesis, characterization, and antimicrobial evaluation of novel agents derived from a versatile chlorothiophene building block. We detail a robust synthetic strategy, beginning with the Gewald synthesis of a functionalized 2-aminothiophene, followed by its derivatization. The causality behind experimental choices, from reaction conditions to analytical validation, is explained to ensure reproducibility. Furthermore, a detailed, self-validating protocol for determining the Minimum Inhibitory Concentration (MIC) against clinically relevant bacterial strains is provided, complete with data interpretation and troubleshooting guidelines. This document serves as a practical, field-proven guide for researchers aiming to explore chlorothiophene derivatives as a promising class of next-generation antimicrobial agents.

Introduction: The Rationale for Chlorothiophene Derivatives

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which is a key pharmacophore in a wide array of biologically active compounds.[3] Its structural features, including its planarity and lipophilicity, can enhance membrane permeability and interaction with biological targets.[1][4] Many synthetic strategies have been developed that allow the thiophene ring to be incorporated into numerous pharmacologically important molecules.[5] Specifically, thiophene-based agents have demonstrated a broad spectrum of antimicrobial activities against various pathogens.[6][7]

The introduction of a chlorine atom onto the thiophene ring serves a dual purpose in drug design:

  • Modulation of Electronic Properties: The electron-withdrawing nature of chlorine can significantly alter the electron density of the thiophene ring, influencing its reactivity and its ability to participate in crucial intermolecular interactions (e.g., hydrogen bonding, π-stacking) with target enzymes or proteins.[4]

  • Metabolic Stability and Lipophilicity: Halogenation can block sites of oxidative metabolism, thereby increasing the compound's in vivo half-life. It also increases lipophilicity, which can enhance passage through bacterial cell membranes.

This guide focuses on a synthetic workflow that begins with a highly functionalized chlorothiophene core, which can be readily diversified to generate a library of novel compounds for antimicrobial screening.

Overall Synthetic and Evaluation Workflow

The process begins with the synthesis of a key chlorothiophene intermediate, which is then used to generate a library of derivatives. These compounds are subsequently purified, characterized, and subjected to antimicrobial susceptibility testing to identify promising lead candidates.

G cluster_0 Synthesis Phase cluster_1 Validation & Screening Phase A Starting Materials (e.g., 2-Chloroacetonitrile, Ketone, Sulfur) B Synthesis of Key Intermediate (Protocol 1: Gewald Synthesis) A->B C Synthesis of Derivative Library (Protocol 2: e.g., Amide Coupling) B->C D Purification & Characterization (HPLC, NMR, MS) C->D E Antimicrobial Evaluation (Protocol 3: MIC Assay) D->E F Data Analysis (SAR Studies) E->F G Hit Identification F->G

Caption: High-level workflow from synthesis to hit identification.

Protocol 1: Synthesis of a Key Intermediate

This protocol describes the synthesis of ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate, a versatile intermediate, via the Gewald reaction. This one-pot multicomponent reaction is highly efficient for constructing polysubstituted 2-aminothiophenes.[8]

Rationale: The Gewald synthesis is chosen for its operational simplicity and high convergence, allowing for the rapid assembly of the thiophene core from readily available starting materials. Diethylamine acts as a basic catalyst to promote the initial Knoevenagel condensation.

Materials:

  • Ethyl 2-cyanoacetate

  • 2-Chloro-1-phenylethan-1-one

  • Sulfur powder

  • Diethylamine (catalyst)

  • Ethanol (solvent)

  • Ice bath, magnetic stirrer, round-bottom flask, reflux condenser

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethanol (80 mL). Place the flask in an ice bath and allow the solvent to cool to 0-5 °C.

  • Addition of Reagents: To the cooled ethanol, add ethyl 2-cyanoacetate (10 mmol, 1.0 eq.), 2-chloro-1-phenylethan-1-one (10 mmol, 1.0 eq.), and finely ground sulfur powder (10 mmol, 1.0 eq.).

  • Catalyst Addition: While stirring vigorously, add diethylamine (2 mL) dropwise to the suspension. The reaction mixture will typically turn yellow-orange.

  • Reaction Progression: Allow the mixture to stir in the ice bath for 30 minutes, then remove the bath and let the reaction warm to room temperature. Continue stirring for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, a precipitate will have formed. Cool the mixture again in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold ethanol (2 x 20 mL) and then cold diethyl ether (2 x 20 mL) to remove unreacted starting materials and impurities.

  • Drying: Dry the resulting solid under vacuum to yield the target intermediate, ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate.

Expected Outcome: A pale yellow to off-white solid. The yield should be in the range of 65-80%. The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity before proceeding.

Protocol 2: Synthesis of a Novel Derivative via Amide Coupling

This protocol details the synthesis of a novel antimicrobial candidate by acylating the 2-amino group of the intermediate with an aromatic acid chloride.

Rationale: The 2-amino group is a convenient handle for derivatization. Acylation is a robust and high-yielding reaction. The choice of acid chloride (in this case, 4-nitrobenzoyl chloride) is illustrative; a variety of acid chlorides can be used to probe the structure-activity relationship (SAR). Pyridine is used as a base to neutralize the HCl generated during the reaction.

Caption: Illustrative reaction scheme for amide coupling. (Note: Image placeholders are used in the DOT script; in a real scenario, these would be chemical structure images).

Materials:

  • Ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate (Intermediate from Protocol 1)

  • 4-Nitrobenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous solvent)

  • Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup

Step-by-Step Methodology:

  • Setup: In a flame-dried, 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the thiophene intermediate (5 mmol, 1.0 eq.) in anhydrous DCM (30 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add anhydrous pyridine (6 mmol, 1.2 eq.) to the solution and stir for 5 minutes.

  • Acylating Agent Addition: Dissolve 4-nitrobenzoyl chloride (5.5 mmol, 1.1 eq.) in anhydrous DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure amide derivative.

Protocol 3: Antimicrobial Activity Evaluation

The broth microdilution method is a standardized assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9] The MIC is the lowest concentration of the agent that completely inhibits the visible growth of a microorganism.

Rationale: This method is chosen as it is the gold standard for quantitative susceptibility testing. It is reproducible, scalable for testing multiple compounds, and provides a clear numerical endpoint (the MIC value). A self-validating system includes a positive control (a known antibiotic), a negative control (no drug), and a sterility control.

G cluster_0 Controls (on same plate) A Prepare Stock Solution of Test Compound in DMSO B Perform 2-fold Serial Dilutions in 96-well plate with Growth Media A->B C Inoculate wells with standardized bacterial suspension (~5 x 10^5 CFU/mL) B->C D Incubate Plate (e.g., 37°C for 18-24h) C->D E Read Results Visually or with Plate Reader (OD600) D->E F Determine MIC: Lowest concentration with no visible growth E->F G Positive Control (e.g., Vancomycin) H Negative Control (Bacteria, no drug) I Sterility Control (Media, no bacteria)

Caption: Workflow for the broth microdilution MIC assay.

Materials:

  • Synthesized chlorothiophene derivatives

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Spectrophotometer, multichannel pipette, incubator

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum: From an overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare Compound Plate: a. Dissolve the test compounds in DMSO to create a high-concentration stock (e.g., 1280 µg/mL). b. In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12. c. Add 200 µL of the stock solution (or a working dilution) to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the negative (growth) control (media + bacteria, no drug). Well 12 will be the sterility control (media only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed by eye or by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader. The sterility control should be clear, and the growth control should be turbid.

Data Presentation and Interpretation

The results of the MIC assay should be compiled into a clear, tabular format. This allows for easy comparison between derivatives and helps in establishing a preliminary Structure-Activity Relationship (SAR).

Table 1: Hypothetical Antimicrobial Activity Data

Compound IDR-Group (at 2-amino position)Yield (%)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
INT-01 -H (Intermediate)75>128>128
CTD-01 -CO-(4-NO₂-Ph)821664
CTD-02 -CO-(4-Cl-Ph)85832
CTD-03 -CO-(4-OCH₃-Ph)7832128
CTD-04 -CO-CH₃9164>128
Vancomycin N/A (Positive Control)N/A1>128
Ciprofloxacin N/A (Positive Control)N/A0.50.25

Interpretation:

  • The unsubstituted intermediate INT-01 shows no activity, confirming that derivatization is necessary.

  • Introducing an aromatic acyl group (CTD-01 to CTD-03 ) confers antimicrobial activity.

  • An electron-withdrawing group at the para position of the benzoyl ring (Cl in CTD-02 ) appears to be more potent than another electron-withdrawing group (NO₂ in CTD-01 ) or an electron-donating group (OCH₃ in CTD-03 ), particularly against S. aureus. This suggests that electronic effects and/or specific steric interactions are important for activity.[10]

  • The aliphatic acetyl derivative CTD-04 is significantly less active than the aromatic derivatives, indicating the importance of the aryl moiety for this compound series.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Synthesis: Low or no yield in Protocol 1Inactive sulfur; incorrect temperature; insufficient catalyst.Use fresh, finely powdered sulfur; maintain temperature control; ensure correct amount of diethylamine is added.
Synthesis: Multiple spots on TLC after Protocol 2Incomplete reaction; side product formation; degradation.Increase reaction time; ensure anhydrous conditions; purify carefully using gradient column chromatography.
MIC Assay: Growth in sterility control wellContamination of media or plate.Use fresh sterile media and new plates; practice aseptic technique.
MIC Assay: No growth in negative control wellInoculum too low; inactive bacteria; residual solvent toxicity.Re-standardize inoculum; use a fresh bacterial culture; ensure DMSO concentration in the final well is non-toxic (typically ≤1%).
MIC Assay: Inconsistent results between replicatesPipetting errors; improper mixing during serial dilution.Calibrate pipettes; ensure thorough mixing at each dilution step by pipetting up and down.

References

  • Ginex, T., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology. [Link]

  • Mabkhot, Y. N., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules. [Link]

  • Dwivedy, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Al-Ostath, A., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry. [Link]

  • Mabkhot, Y. N., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. ResearchGate. [Link]

  • Various Authors. (n.d.). Synthetic approaches to functionalized thiophenes. ResearchGate. [Link]

  • Tomar, V., et al. (2007). Synthesis and antimicrobial evaluation of new chalcones containing piperazine or 2,5-dichlorothiophene moiety. ResearchGate. [Link]

  • Kumar, D., et al. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry. [Link]

  • Nodwell, M., et al. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]

  • Various Authors. (n.d.). Thiophenes with antimicrobial activity isolated from natural sources. ResearchGate. [Link]

  • Dwivedy, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. ResearchGate. [Link]

  • Mabkhot, Y. N., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. National Institutes of Health. [Link]

  • Ciappa, A., et al. (2023). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. MDPI. [Link]

  • Singh, H., & Singh, A. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [Link]

  • Mendonça Junior, F. (2021). Thiophene-Based Compounds. Encyclopedia. [Link]

  • Dwivedy, A., et al. (2024). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate. [Link]

Sources

Method

Application Note & Protocol: High-Purity Synthesis of 5-Chlorothiophene-2-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Chlorothiophene-2-carbonyl chloride is a critical building block in modern synthetic organic chemistry, most notably as a key intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorothiophene-2-carbonyl chloride is a critical building block in modern synthetic organic chemistry, most notably as a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[1] This document provides a comprehensive guide to the preparation of 5-chlorothiophene-2-carbonyl chloride from 5-chlorothiophene-2-carboxylic acid. Authored for the discerning researcher, this guide moves beyond a simple recitation of steps to provide a deep dive into the reaction's mechanistic underpinnings, practical considerations for achieving high yield and purity, and robust safety protocols.

Introduction: The Strategic Importance of 5-Chlorothiophene-2-carbonyl Chloride

The thiophene moiety is a privileged scaffold in medicinal chemistry, and its derivatives are integral to a wide array of pharmaceuticals and agrochemicals.[2][3] 5-Chlorothiophene-2-carbonyl chloride (CAS No: 42518-98-9), a bifunctional molecule, offers a reactive acyl chloride handle for amide or ester formation while the chlorinated thiophene ring provides a site for further synthetic elaboration.[2]

Its most prominent application is in the industrial-scale synthesis of Rivaroxaban, a direct Factor Xa inhibitor used for the prevention and treatment of venous thrombosis.[1][4] The purity of this intermediate is paramount, as it directly impacts the quality and safety of the final active pharmaceutical ingredient (API). This guide, therefore, emphasizes a protocol designed to yield a product of high purity, suitable for downstream applications in drug development.[1]

Chemical Theory and Mechanism

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. This process replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom, significantly increasing the electrophilicity of the carbonyl carbon and rendering the molecule highly reactive towards nucleophiles.[5]

Several reagents can effect this transformation, including phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂).[5][6] However, thionyl chloride (SOCl₂) is frequently the reagent of choice due to its efficacy and the convenient nature of its byproducts.[6][7]

Mechanism with Thionyl Chloride:

The reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism.[2][8]

  • Activation of the Carboxylic Acid: The carboxylic acid's carbonyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[2][7]

  • Formation of a Chlorosulfite Intermediate: This initial attack, followed by proton transfer and the loss of a chloride ion, generates a highly reactive acyl chlorosulfite intermediate. This step is crucial as it converts the poor leaving group (-OH) into a much better one.[2][8]

  • Nucleophilic Attack by Chloride: A chloride ion, generated in the previous step, then acts as a nucleophile and attacks the carbonyl carbon of the intermediate.[2]

  • Formation of the Tetrahedral Intermediate: This nucleophilic attack results in the formation of a transient tetrahedral intermediate.[2]

  • Product Formation and Byproduct Evolution: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the stable leaving group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion.[2][7] The evolution of gaseous byproducts (SO₂ and HCl) helps to drive the reaction to completion according to Le Châtelier's principle.[9]

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of 5-chlorothiophene-2-carbonyl chloride with a focus on maximizing purity and yield.

Reagents and Materials
Reagent/MaterialCAS No.Molecular Weight ( g/mol )QuantityPuritySupplier Notes
5-Chlorothiophene-2-carboxylic acid24065-33-6162.5916.5 g (0.1 mol)>99%Starting material
Thionyl chloride (SOCl₂)7719-09-7118.9714.3 g (8.5 mL, 0.12 mol)>99%Use freshly opened bottle
Dichloromethane (DCM), anhydrous75-09-284.93100 mL>99.8%Anhydrous grade
N,N-Dimethylformamide (DMF)68-12-273.091 drop>99.8%Catalytic amount
Sodium Bicarbonate (NaHCO₃) solution144-55-884.015% aqueous solutionACS gradeFor gas trap
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas (Nitrogen or Argon) supply

  • Gas trap (bubbler with sodium bicarbonate solution)

  • Distillation apparatus for vacuum distillation

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis A Dry and assemble three-neck flask, condenser, and dropping funnel under inert atmosphere. B Charge flask with 5-chlorothiophene-2-carboxylic acid and anhydrous DCM. A->B C Add a catalytic drop of DMF. B->C D Cool the mixture to 0-5 °C using an ice bath. C->D E Add thionyl chloride dropwise via dropping funnel over 30 minutes. D->E Maintain temperature F Allow the reaction to warm to room temperature and stir for 1 hour. E->F G Heat the reaction to reflux (approx. 40 °C) for 2-3 hours. F->G Monitor by TLC/GC H Cool the reaction mixture to room temperature. G->H I Remove solvent and excess thionyl chloride by rotary evaporation. H->I J Purify the crude product by vacuum distillation (80-90 °C / 5 mmHg). I->J K Collect the colorless liquid product. J->K L Characterize by GC-MS and NMR to confirm purity and identity. K->L

Caption: Experimental workflow for the synthesis of 5-chlorothiophene-2-carbonyl chloride.

Step-by-Step Protocol
  • Apparatus Setup: Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (Nitrogen or Argon) to exclude atmospheric moisture. Equip the reflux condenser with a gas outlet connected to a gas trap containing a 5% sodium bicarbonate solution to neutralize the evolved HCl and SO₂ gases.[2]

  • Charging the Reactor: To the 250 mL three-neck flask, add 5-chlorothiophene-2-carboxylic acid (16.5 g, 0.1 mol) and anhydrous dichloromethane (100 mL).[1] Begin stirring to form a suspension.

  • Catalyst Addition: Add one drop of N,N-dimethylformamide (DMF) to the suspension. DMF catalyzes the reaction by forming a small amount of Vilsmeier reagent, which is a more potent acylating agent.

  • Addition of Thionyl Chloride: Cool the reaction vessel to 0-5 °C using an ice-water bath. Add thionyl chloride (14.3 g, 8.5 mL, 0.12 mol) to the dropping funnel and add it dropwise to the stirred suspension over a period of 30 minutes. Maintaining a low temperature during the addition is crucial to control the exothermic reaction.[2]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional hour. The suspension should gradually become a clear solution as the carboxylic acid is converted to the soluble acyl chloride.

  • Heating to Reflux: Heat the reaction mixture to a gentle reflux (approximately 40 °C for DCM) and maintain for 2-3 hours to ensure the reaction goes to completion.[4] The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by carefully quenching a small aliquot with methanol and analyzing for the formation of the methyl ester.

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a base trap between the evaporator and the pump to capture any remaining acidic volatiles.

  • Purification: The resulting crude oil is purified by vacuum distillation.[1] Collect the fraction boiling at 80-90 °C at a pressure of 5 mmHg.[1] This should yield 5-chlorothiophene-2-carbonyl chloride as a colorless liquid.[1] A typical yield is in the range of 95-100%.[1]

Safety and Hazard Management

The synthesis of 5-chlorothiophene-2-carbonyl chloride involves the use of hazardous chemicals and requires strict adherence to safety protocols.

  • Thionyl Chloride (SOCl₂): This reagent is highly corrosive, toxic, and reacts violently with water to release corrosive gases (HCl and SO₂).[10][11] Always handle thionyl chloride in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[10][12]

  • 5-Chlorothiophene-2-carbonyl Chloride: The product is also corrosive and causes severe skin burns and eye damage.[13] Handle with the same level of precaution as thionyl chloride.

  • Gas Evolution: The reaction produces significant quantities of HCl and SO₂ gas.[14] A properly functioning fume hood and a gas trap are essential to prevent the release of these toxic gases into the laboratory.

  • Emergency Procedures: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[15] For inhalation, move the individual to fresh air and seek immediate medical assistance.[11]

Troubleshooting and Quality Control

IssuePotential CauseRecommended Solution
Low Yield Incomplete reactionEnsure the reaction is heated at reflux for a sufficient duration. Monitor the reaction by TLC or GC to confirm the consumption of the starting material.
Hydrolysis of the productEnsure all glassware is scrupulously dried and anhydrous solvents are used. Perform the reaction under a positive pressure of an inert gas.
Dark-colored Product Impurities in the starting materialUse high-purity 5-chlorothiophene-2-carboxylic acid.
Decomposition during distillationAvoid overheating during vacuum distillation. Ensure a stable vacuum is maintained to keep the boiling point low.
Presence of Starting Material in Product Insufficient chlorinating agent or reaction timeUse a slight excess of thionyl chloride (1.1-1.2 equivalents). Confirm reaction completion before work-up.

Quality Control: The purity of the final product should be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A GC purity of >99% is typically achievable with this protocol.[1] The mass spectrum should show the characteristic isotopic pattern for a molecule containing two chlorine atoms.[13]

Conclusion

The protocol detailed herein provides a reliable and scalable method for the synthesis of high-purity 5-chlorothiophene-2-carbonyl chloride. By understanding the underlying chemical principles and adhering to stringent safety and experimental procedures, researchers can confidently produce this valuable intermediate for applications in pharmaceutical and chemical research.

References

  • CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google P
  • CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google P
  • Converting carboxylic acids into acyl (acid) chlorides - Chemguide. (URL: [Link])

  • 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem. (URL: [Link])

  • Acid to Acid Chloride - Common Conditions. (URL: [Link])

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides - Master Organic Chemistry. (URL: [Link])

  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY - NJ.gov. (URL: [Link])

  • 5.9: Getting Towed Uphill - Chemistry LibreTexts. (URL: [Link])

  • Safety Data Sheet: Thionyl chloride - Carl ROTH. (URL: [Link])

  • SOCl2 Reaction with Carboxylic Acids - Chemistry Steps. (URL: [Link])

  • Understanding the Synthesis of 5-Chlorothiophene-2-carboxylic Acid: A Chemist's Perspective - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • ICSC 1409 - THIONYL CHLORIDE. (URL: [Link])

  • Reaction of Carboxylic acid with Thionyl chloride - YouTube. (URL: [Link])

  • Figure CX5.1. Possible syntheses of an acid chloride. - Reactivity: substitution at carboxyl. (URL: [Link])

  • How dangerous is thionyl chloride? : r/Chempros - Reddit. (URL: [Link])

  • Carboxylic Acids Advanced. Reaction with Thionyl Chloride - YouTube. (URL: [Link])

Sources

Application

The Synthetic Chemist's Guide to N-Aryl Piperazines: Protocols, Mechanisms, and Best Practices

Introduction: The Ubiquitous N-Aryl Piperazine Scaffold The N-aryl piperazine motif is a cornerstone of modern medicinal chemistry, embedded in the core structures of a vast array of blockbuster drugs. From antipsychotic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquitous N-Aryl Piperazine Scaffold

The N-aryl piperazine motif is a cornerstone of modern medicinal chemistry, embedded in the core structures of a vast array of blockbuster drugs. From antipsychotics and antidepressants to antihistamines and anticancer agents, this privileged scaffold consistently imparts favorable pharmacokinetic and pharmacodynamic properties. Its prevalence in drug discovery underscores the critical need for robust, scalable, and versatile synthetic methods for its construction. This comprehensive guide provides detailed experimental protocols, mechanistic insights, and practical advice for the synthesis of N-aryl piperazines, tailored for researchers, scientists, and drug development professionals. We will delve into the three primary methodologies employed for the crucial C-N bond formation: the Buchwald-Hartwig amination, the Ullmann condensation, and reductive amination.

Methodology 1: The Buchwald-Hartwig Amination - A Modern Powerhouse

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl piperazines, offering broad substrate scope, excellent functional group tolerance, and generally high yields under relatively mild conditions. This cross-coupling reaction has become the go-to method for many synthetic chemists.

Causality Behind the Choices: The Catalytic Cycle

The success of the Buchwald-Hartwig amination hinges on a finely tuned palladium catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing reactions. The generally accepted cycle involves three key steps:

  • Oxidative Addition: A low-valent Pd(0) complex, generated in situ, reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step.

  • Amine Coordination and Deprotonation: The piperazine nitrogen coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst, allowing the cycle to continue.

The choice of ligand is critical, as it modulates the steric and electronic properties of the palladium center, influencing the efficiency of each step in the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote both oxidative addition and reductive elimination.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-N(Pip)H Ar-Pd(II)(L2)-N(Pip)H Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-N(Pip)H Amine Coordination (Piperazine) Ar-Pd(II)(L)-N(Pip) Ar-Pd(II)(L)-N(Pip) Ar-Pd(II)(L2)-N(Pip)H->Ar-Pd(II)(L)-N(Pip) Deprotonation (Base) Ar-N(Pip) Ar-N(Pip) Ar-Pd(II)(L)-N(Pip)->Ar-N(Pip) Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-piperazine with 4-Bromotoluene

This protocol provides a general procedure for the synthesis of N-aryl piperazines using the Buchwald-Hartwig amination. N-Boc-piperazine is often used to favor mono-arylation.

Materials:

  • 4-Bromotoluene (1.0 mmol, 1.0 equiv)

  • N-Boc-piperazine (1.2 mmol, 1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 4-bromotoluene, N-Boc-piperazine, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in anhydrous toluene.

  • Add the catalyst solution to the Schlenk tube via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 2-24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-(4-methylphenyl)-N'-Boc-piperazine.

Quantitative Data Summary: Buchwald-Hartwig Amination
Aryl HalidePiperazine DerivativeCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotolueneN-Boc-piperazinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001295
4-ChloroanisolePiperazinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1102488
2-BromopyridineN-MethylpiperazinePd(OAc)₂ (1.5)SPhos (3)Cs₂CO₃t-BuOH901892

Methodology 2: The Ullmann Condensation - The Classic Approach

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. While often requiring harsher reaction conditions (higher temperatures and polar aprotic solvents) compared to the Buchwald-Hartwig amination, it remains a valuable tool, particularly for large-scale syntheses where cost is a significant factor.

The "Why" Behind the Method: The Ullmann Reaction Mechanism

The precise mechanism of the Ullmann condensation is still a subject of some debate, but a plausible pathway involves the following steps:

  • Formation of a Copper(I) Amide: In the presence of a base, the piperazine is deprotonated and reacts with a Cu(I) salt to form a copper(I) amide complex.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) center, forming a Cu(III) intermediate.

  • Reductive Elimination: The aryl group and the amino group couple, leading to the formation of the N-aryl piperazine and regenerating a Cu(I) species.

Ullmann_Condensation_Cycle cluster_product Cu(I)X Cu(I)X Cu(I)-N(Pip)H Cu(I)-N(Pip)H Cu(I)X->Cu(I)-N(Pip)H Amine Coordination (Piperazine) Ar-Cu(III)(X)-N(Pip)H Ar-Cu(III)(X)-N(Pip)H Cu(I)-N(Pip)H->Ar-Cu(III)(X)-N(Pip)H Oxidative Addition (Ar-X) Ar-N(Pip) Ar-N(Pip) Ar-Cu(III)(X)-N(Pip)H->Ar-N(Pip) Reductive Elimination

Caption: A plausible catalytic cycle for the Ullmann condensation.

Experimental Protocol: Ullmann Condensation of Piperazine with 1-Iodo-4-nitrobenzene

This protocol outlines a typical Ullmann condensation for the synthesis of an N-aryl piperazine.

Materials:

  • 1-Iodo-4-nitrobenzene (1.0 mmol, 1.0 equiv)

  • Piperazine (2.0 mmol, 2.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a round-bottom flask, add 1-iodo-4-nitrobenzene, piperazine, potassium carbonate, and copper(I) iodide.

  • Add dimethylformamide to the flask.

  • Heat the reaction mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion (typically 12-48 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain 1-(4-nitrophenyl)piperazine.

Quantitative Data Summary: Ullmann Condensation

| Aryl Halide | Piperazine Derivative | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1-Iodo-4-nitrobenzene | Piperazine | CuI (10) | K₂CO₃ | DMF | 150 | 24 | 85 | | 4-Bromobenzonitrile | N-Boc-piperazine | CuI (15) | Cs₂CO₃ | NMP | 160 | 36 | 78 | | 2-Chloropyridine | Piperazine | Cu₂O (20) | K₂CO₃ | DMSO | 170 | 48 | 65 |

Methodology 3: Reductive Amination - A Versatile Alternative

Reductive amination provides another important route to N-aryl piperazines, particularly when constructing the piperazine ring from an aniline derivative. This two-step, one-pot process involves the formation of an enamine or imine intermediate, followed by its reduction.

The Underlying Principle: Mechanism of Reductive Amination

The reaction proceeds via two key transformations:

  • Formation of the Piperazine Ring: An aniline reacts with a bis-electrophile, such as bis(2-chloroethyl)amine, in a double nucleophilic substitution to form the piperazine ring.

  • Reduction: In a subsequent step, if a carbonyl compound is used to introduce a substituent on the second nitrogen, an iminium ion is formed and then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is often preferred as it is less reactive than sodium borohydride and can be used in the presence of the carbonyl starting material.

Reductive_Amination_Workflow Aniline Aniline N_Aryl_Piperazine N-Aryl Piperazine Aniline->N_Aryl_Piperazine Bis_electrophile Bis(2-chloroethyl)amine Bis_electrophile->N_Aryl_Piperazine Iminium_Ion Iminium Ion N_Aryl_Piperazine->Iminium_Ion Carbonyl Aldehyde or Ketone Carbonyl->Iminium_Ion Final_Product Substituted N-Aryl Piperazine Iminium_Ion->Final_Product Reduction (e.g., STAB)

Caption: General workflow for the synthesis of N-aryl piperazines via reductive amination.

Experimental Protocol: Reductive Amination Synthesis of 1-(2,3-Dichlorophenyl)piperazine

This protocol describes the formation of the N-aryl piperazine ring from an aniline and bis(2-chloroethyl)amine hydrochloride.

Materials:

  • 2,3-Dichloroaniline (1.0 equiv)

  • Bis(2-chloroethyl)amine hydrochloride (0.8-2.0 equiv)

  • n-Butanol (for workup)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, heat 2,3-dichloroaniline to 90-120 °C.

  • Add bis(2-chloroethyl)amine hydrochloride portion-wise to the molten aniline.

  • Increase the reaction temperature to 180-200 °C and maintain for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to approximately 100 °C and add n-butanol.

  • Reflux the mixture for 1 hour, then cool to room temperature to allow for crystallization of the product hydrochloride salt.

  • Filter the crude product and wash with a cold solvent (e.g., acetone).

  • The product can be further purified by recrystallization from a suitable solvent like methanol to yield 1-(2,3-dichlorophenyl)piperazine hydrochloride.

Quantitative Data Summary: Reductive Amination

| Aniline | Bis-electrophile/Carbonyl | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Aniline | Bis(2-chloroethyl)amine HCl | - | Neat | 180 | 6 | 75 | | 4-Fluoroaniline | Bis(2-chloroethyl)amine HCl | - | Neat | 190 | 8 | 72 | | 1-Phenylpiperazine | Acetone | NaBH(OAc)₃ | Dichloromethane | RT | 12 | 90 |

Safety and Handling Considerations

  • Palladium and Copper Catalysts: These heavy metal catalysts should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact. Dispose of heavy metal waste according to institutional guidelines.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled under an inert atmosphere.

  • Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.

  • Sodium Triacetoxyborohydride (STAB): This reducing agent is moisture-sensitive and can release flammable gases upon contact with water. Handle in a dry environment.

  • Solvents: Use anhydrous solvents for the Buchwald-Hartwig amination and Ullmann condensation to prevent catalyst deactivation and side reactions. Many of the solvents used are flammable and should be handled with appropriate precautions.

Conclusion

The synthesis of N-aryl piperazines is a mature field with several powerful and reliable methods at the disposal of the synthetic chemist. The Buchwald-Hartwig amination stands out for its versatility and mild conditions, making it a first choice for many applications. The Ullmann condensation, while requiring more forcing conditions, remains a cost-effective alternative for certain substrates. Reductive amination offers a distinct strategy, particularly for the de novo construction of the piperazine ring from anilines. A thorough understanding of the mechanisms, protocols, and safety considerations outlined in this guide will empower researchers to confidently and efficiently synthesize these vital pharmaceutical building blocks.

References

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in Situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901-7902. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970. [Link]

  • UCLA Chemistry. (2017). Standard Operating Procedure: Palladium Catalysts.
  • Sambher, S., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 26(21), 6649. [Link]

  • Kinoyama, I., et al. (2007). Design and Synthesis of N-Arylpiperazine Derivatives as Novel Androgen Antagonists for Prostate Cancer. Bioorganic & Medicinal Chemistry Letters, 17(5), 1244-1248.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • MDPI. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • National Center for Biotechnology Information. (2015). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 23.4: Preparation of Amines via Reductive Amination. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • Thieme E-Books & E-Journals. (2018). Hitchhiker's Guide to Reductive Amination. Retrieved from [Link]

  • MDPI. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]

  • ResearchGate. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of Copper Nanoparticles Stabilized with Organic Ligands and Their Antimicrobial Properties. Retrieved from [Link]

  • ResearchGate. (2022). Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Retrieved from [Link]

  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]

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  • Carl ROTH. (n.d.). *

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Chlorothiophene Amination Reactions

Welcome to the technical support center for improving the yield and efficiency of 5-chlorothiophene amination reactions. This resource is designed for researchers, scientists, and professionals in drug development who ar...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving the yield and efficiency of 5-chlorothiophene amination reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N bond formation with this important heterocyclic building block. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles of cross-coupling chemistry and practical laboratory experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you might encounter during the amination of 5-chlorothiophene, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Conversion of 5-Chlorothiophene

Q: My reaction shows a low yield or no formation of the desired 5-aminothiophene product. What are the likely causes and how can I improve the conversion?

A: Low conversion in a Buchwald-Hartwig amination of 5-chlorothiophene can stem from several factors related to the catalyst system, reaction conditions, and reagents.

  • Catalyst and Ligand Inactivity: The choice of palladium catalyst and phosphine ligand is critical. Aryl chlorides, including 5-chlorothiophene, are generally less reactive than the corresponding bromides or iodides, requiring a more active catalyst system.[1]

    • Expert Insight: For challenging substrates like heteroaryl chlorides, pre-formed palladium catalysts, often called pre-catalysts, are generally more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[1] Consider using a modern, well-defined pre-catalyst.

    • Ligand Selection: Sterically hindered and electron-rich phosphine ligands are essential for promoting the oxidative addition of the aryl chloride to the palladium center, which is often the rate-limiting step.[2][3] Ligands like those from the Josiphos family or biaryl phosphines developed by Buchwald's group have shown great success.[4]

  • Inappropriate Base Selection: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine to form the palladium-amido complex.[2][5]

    • Strong vs. Weak Bases: While strong bases like sodium tert-butoxide (NaOtBu) can lead to high reaction rates, they may not be compatible with base-sensitive functional groups on your amine or the thiophene ring itself.[3][6] Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance but may require higher temperatures or catalyst loadings.[6]

    • Base Solubility and Particle Size: The physical properties of the base can significantly impact the reaction. Poorly soluble bases can lead to reproducibility issues. Grinding the base before use or adding celite can help prevent clumping and increase the surface area for reaction.[6]

  • Sub-optimal Solvent and Temperature:

    • Solvent Choice: Aprotic polar solvents like toluene, dioxane, or THF are commonly used.[1] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. In some cases, solvent-free conditions or aqueous systems have been successfully employed.[7]

    • Temperature: Typical reaction temperatures range from 80-100 °C.[6] However, for some highly active catalyst systems, the temperature can be lowered to around 40 °C, which can be beneficial for thermally sensitive substrates.[6] If you are using a weaker base, a higher temperature may be necessary.[6]

Issue 2: Formation of Side Products

Q: I am observing significant side product formation in my reaction mixture. What are the common side reactions and how can I minimize them?

A: Side product formation is a common challenge. Identifying the nature of the impurity is the first step toward mitigation.

  • Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen, resulting in the formation of thiophene. This can occur via a competing pathway in the catalytic cycle where a β-hydride elimination from the palladium-amido intermediate is followed by reductive elimination.[2]

    • Solution: This side reaction can sometimes be suppressed by using a more sterically hindered ligand, which can disfavor the geometry required for β-hydride elimination.

  • Homocoupling of the Amine or Aryl Halide: While less common in modern Buchwald-Hartwig reactions, these side products can arise from issues with the catalyst activation or stability.

  • Reaction with the Thiophene Ring: The thiophene ring itself can be reactive under certain conditions. While generally stable to many reagents, strong bases or highly reactive catalyst systems could potentially lead to undesired reactions at other positions on the ring.[8]

Issue 3: Catalyst Decomposition

Q: My reaction starts well but then stalls before reaching completion. Could my catalyst be decomposing?

A: Yes, catalyst decomposition is a possibility, especially in reactions run at high temperatures for extended periods.

  • Causes of Decomposition: The active Pd(0) species can be sensitive to air and moisture. Additionally, certain functional groups on the substrates can coordinate to the palladium center and deactivate the catalyst. The sulfur atom in the thiophene ring can also interact with the palladium catalyst, although modern ligands are generally designed to minimize this issue.

  • Mitigation Strategies:

    • Inert Atmosphere: Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are dry and degassed.

    • Pre-catalysts: The use of air- and moisture-stable pre-catalysts can significantly improve the reliability of the reaction by ensuring the efficient generation of the active catalyst.

    • Ligand-to-Palladium Ratio: Optimizing the ligand-to-palladium ratio can help stabilize the catalytic species.

Frequently Asked Questions (FAQs)

Q1: Which palladium source and ligand combination is best for the amination of 5-chlorothiophene?

A1: There is no single "best" combination, as the optimal choice will depend on the specific amine you are using and your desired reaction conditions (e.g., temperature, tolerance to certain bases). However, a good starting point for screening would be a palladium pre-catalyst paired with a sterically hindered biarylphosphine ligand. For example, a G3 or G4 Buchwald pre-catalyst with a ligand like SPhos or XPhos. For five-membered ring heterocycles, a combination of a G6 pre-catalyst with a ligand like GPhos and a base like NaOTMS in THF has been shown to be effective at lower temperatures.[6]

Q2: Can I use a copper catalyst instead of palladium for the amination of 5-chlorothiophene?

A2: Yes, copper-catalyzed amination reactions (Ullmann-type couplings) are a viable alternative to palladium-catalyzed methods and can be more cost-effective.[9][10] These reactions often require a ligand to facilitate the coupling of aryl chlorides. Recent developments have identified new ligand systems that are effective for the copper-catalyzed amination of base-sensitive heteroaryl chlorides, including thiophene derivatives.[10]

Q3: How do I choose the right base for my reaction?

A3: The choice of base is a balance between reactivity and functional group compatibility.

Base TypeExamplesAdvantagesDisadvantages
Strong Bases NaOtBu, LHMDSHigh reaction rates, lower catalyst loadings possible.[3]Incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[3]
Weak Bases Cs₂CO₃, K₃PO₄, K₂CO₃Excellent functional group tolerance.[3][6]May require higher temperatures, longer reaction times, or higher catalyst loadings.[3][6]

Q4: What is the general mechanism for the Buchwald-Hartwig amination?

A4: The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 5-chlorothiophene to form a Pd(II) complex.[2][3]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the amine to form a palladium-amido intermediate.[2][3]

  • Reductive Elimination: The desired 5-aminothiophene product is formed, and the Pd(0) catalyst is regenerated.[2][3]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for a Trial Reaction

This protocol provides a starting point for the palladium-catalyzed amination of 5-chlorothiophene. Optimization of the ligand, base, solvent, and temperature will likely be necessary for your specific substrate.

Materials:

  • Palladium pre-catalyst (e.g., [Pd(cinnamyl)Cl]₂)

  • Phosphine ligand (e.g., Mor-DalPhos)

  • 5-chlorothiophene

  • Amine

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand.

  • Add the base.

  • Add the 5-chlorothiophene and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization.

Troubleshooting_Flowchart Start Low Yield of 5-Aminothiophene CheckCatalyst Is the catalyst system appropriate? Start->CheckCatalyst CheckBase Is the base and its form optimal? CheckCatalyst->CheckBase Yes OptimizeCatalyst Screen different Pd pre-catalysts and ligands (e.g., Buchwald or Josiphos type). CheckCatalyst->OptimizeCatalyst No CheckConditions Are the reaction conditions optimized? CheckBase->CheckConditions Yes OptimizeBase Try alternative bases (strong vs. weak). Ensure base is finely powdered. CheckBase->OptimizeBase No CheckSideReactions Are side products observed? CheckConditions->CheckSideReactions Yes OptimizeConditions Vary temperature and solvent. Ensure inert and anhydrous conditions. CheckConditions->OptimizeConditions No AnalyzeSideProducts Identify side products (e.g., hydrodehalogenation). Adjust ligand sterics. CheckSideReactions->AnalyzeSideProducts Yes Success Improved Yield CheckSideReactions->Success No OptimizeCatalyst->CheckBase OptimizeBase->CheckConditions OptimizeConditions->CheckSideReactions AnalyzeSideProducts->Success

Caption: Troubleshooting decision tree for low-yield amination reactions.

References

Sources

Optimization

Overcoming poor solubility of 5-Chlorothiophen-2-amine hydrochloride in reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for 5-Chlorothiophen-2-amine hydrochloride. As a Senior Application Scientist, I understand that working wit...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 5-Chlorothiophen-2-amine hydrochloride. As a Senior Application Scientist, I understand that working with this reagent can present unique challenges, primarily due to its limited solubility in many common organic solvents. This guide is designed to provide you with in-depth troubleshooting strategies, answers to frequently asked questions, and detailed protocols to help you successfully incorporate this valuable building block into your synthetic workflows. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your research.

Troubleshooting Guide: Overcoming Reaction Hurdles

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, followed by a detailed explanation and actionable protocols.

Q1: My reaction is sluggish and incomplete. Could the poor solubility of 5-Chlorothiophen-2-amine hydrochloride be the cause?

A1: Yes, this is a very likely cause. As an amine hydrochloride salt, 5-Chlorothiophen-2-amine hydrochloride possesses significant ionic character, making it poorly soluble in many non-polar and moderately polar aprotic solvents commonly used in organic synthesis (e.g., THF, Dichloromethane, Toluene). When the starting material does not fully dissolve, the reaction becomes heterogeneous, leading to a drastic reduction in the effective concentration of the amine nucleophile in the solution phase. This results in slow reaction rates, incomplete conversions, and potentially the formation of side products.

To address this, you have two primary strategies: optimizing the solvent system or converting the hydrochloride salt to its more soluble free-base form.

For reactions where the presence of the hydrochloride salt is acceptable or even beneficial (e.g., to temper reactivity), a careful selection of solvents is crucial.

  • Polar Aprotic Solvents: Consider using highly polar aprotic solvents known to dissolve amine salts.

SolventRationale
Dimethylformamide (DMF) Often a good starting point for dissolving amine hydrochlorides.
Dimethyl sulfoxide (DMSO) A very strong polar aprotic solvent capable of dissolving many salts.[1]
N-Methyl-2-pyrrolidone (NMP) Another effective polar aprotic solvent for poorly soluble compounds.
  • Co-Solvent Systems: If your reaction is sensitive to highly polar solvents, a co-solvent approach can be effective. Start with your primary reaction solvent (e.g., THF, DCM) and add a minimal amount of a polar solvent like DMF or DMSO to aid in dissolution.

Q2: I need to use a non-polar solvent for my reaction. How can I make 5-Chlorothiophen-2-amine hydrochloride soluble?

A2: In this scenario, the most effective strategy is to convert the hydrochloride salt to its free-base form. The free amine, 5-Chlorothiophen-2-amine, is significantly less polar and will exhibit much greater solubility in a wider range of organic solvents. This process, often called "free-basing," involves neutralizing the hydrochloride with a suitable base.

Here is a logical workflow to follow when planning your synthesis:

G cluster_0 Decision & Preparation cluster_1 Execution cluster_2 Outcome start Poor solubility of 5-Chlorothiophen-2-amine HCl in desired solvent decision Is the free amine required for the reaction? start->decision free_base Perform Free-Basing Protocol decision->free_base  Yes   solvent_opt Optimize Solvent System (e.g., DMF, DMSO) decision->solvent_opt  No   reaction Set up reaction with the soluble free amine free_base->reaction solvent_opt->reaction Proceed with caution, monitor for heterogeneity workup Perform aqueous workup to remove salts reaction->workup purification Purify the final product workup->purification end Successful Reaction purification->end

Caption: Decision workflow for handling solubility issues.

This protocol is adapted from a procedure for the related 2-thiophenemethanamine hydrochloride and should be effective for 5-Chlorothiophen-2-amine hydrochloride.[2]

Materials:

  • 5-Chlorothiophen-2-amine hydrochloride

  • 5 M Aqueous Sodium Hydroxide (NaOH) solution

  • tert-Butyl methyl ether (TBME) or another suitable extraction solvent (e.g., Ethyl Acetate)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the 5-Chlorothiophen-2-amine hydrochloride in deionized water.

  • Neutralization: Cool the aqueous solution in an ice bath. Slowly add 5 M aqueous NaOH solution dropwise while stirring. Monitor the pH of the aqueous layer with pH paper or a calibrated pH meter. Continue adding base until the pH is basic (e.g., pH 10-12) to ensure complete neutralization of the hydrochloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with TBME or your chosen organic solvent (e.g., 3 x 50 mL for a 10g scale reaction). The free amine will partition into the organic layer.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure (rotary evaporation).

  • Immediate Use: The resulting free amine is often an oil or low-melting solid and should be used immediately in the subsequent reaction without further purification, as aromatic amines can be sensitive to air and light.

Frequently Asked Questions (FAQs)

Q: What are the best solvents to dissolve 5-Chlorothiophen-2-amine hydrochloride without free-basing?

A: For direct dissolution of the hydrochloride salt, polar aprotic solvents are your best option. Based on the behavior of similar compounds, the following are recommended starting points:

  • High Solubility: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are likely to provide the highest solubility.[1]

  • Moderate to Good Solubility: Polar protic solvents like methanol and ethanol can also be effective, but their reactivity should be considered in the context of your specific reaction.

Q: Can I use an organic base like triethylamine (TEA) to neutralize the hydrochloride in situ during my reaction?

A: Yes, this is a common and often effective strategy. Adding a slight excess (e.g., 1.1-1.2 equivalents) of a tertiary amine base like triethylamine or diisopropylethylamine (DIPEA) directly to the reaction mixture can neutralize the HCl in situ. This forms a trialkylammonium hydrochloride salt, which may precipitate from the reaction but allows the free 5-Chlorothiophen-2-amine to be present in solution.

Causality: The organic base is strong enough to deprotonate the aminothiophene hydrochloride, generating the free amine. The resulting ammonium salt is often less soluble in organic solvents than the starting material, which can help drive the equilibrium towards the free amine.

Q: My reaction requires anhydrous conditions. How does the free-basing workup affect this?

A: This is a critical consideration. The aqueous workup involved in free-basing will introduce water into your organic extract. It is essential to:

  • Thoroughly Dry the Organic Extract: Use a sufficient amount of a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Consider an Anhydrous Workup: For extremely moisture-sensitive reactions, you can perform the neutralization under anhydrous conditions. Suspend the hydrochloride salt in your reaction solvent and add a solid, anhydrous base like powdered potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). The reaction will be heterogeneous, so vigorous stirring is essential. The solid base will neutralize the HCl, and the resulting inorganic salts can often be filtered off before proceeding with the reaction.

Q: Are there alternative strategies if both direct dissolution and free-basing are problematic?

A: Yes, Phase Transfer Catalysis (PTC) can be a powerful technique for reactions involving a salt that is soluble in an aqueous phase and a substrate that is soluble in an organic phase.

Mechanism of Action: A phase transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of an ionic species (in this case, potentially your reactant anion) from the aqueous phase to the organic phase where the reaction can occur.

G cluster_0 Aqueous Phase cluster_1 Organic Phase aq_reagent Reactant A- in H₂O intermediate Ion Pair [Q+A-] aq_reagent->intermediate Catalyst picks up A- org_substrate Substrate B in Organic Solvent product Product A-B org_substrate->product catalyst Phase Transfer Catalyst (Q+X-) product->catalyst Catalyst regenerated intermediate->org_substrate A- reacts with B

Caption: Generalized workflow for Phase Transfer Catalysis.

This approach is particularly useful for nucleophilic substitution reactions where you might deprotonate a reagent in an aqueous basic solution and need it to react with an electrophile (like 5-Chlorothiophen-2-amine) in an organic solvent.

References

  • D. A. Hawskey, D. A. Griffin, F. J. Leeper, J. Chem. Soc., Perkin Trans. 1, 2001 , 144. [Link]

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. [Link]

  • Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group. ResearchGate. [Link]

  • CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid.
  • Temperature and solvent control in the synthesis of 2-aminothiophenes... ResearchGate. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. PMC. [Link]

  • Neutralization Assay Protocol. Rockland Immunochemicals. [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Source Not Available]
  • 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. PubMed. [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers. [Link]

  • An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Storage and Handling of 5-Chlorothiophene Derivatives

Welcome to the technical support center for 5-chlorothiophene compounds. This guide is designed for researchers, scientists, and professionals in drug development to ensure the long-term stability and integrity of these...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-chlorothiophene compounds. This guide is designed for researchers, scientists, and professionals in drug development to ensure the long-term stability and integrity of these critical chemical intermediates. Proper storage is not merely a matter of logistics; it is a crucial experimental parameter that safeguards against decomposition, impurity formation, and the potential failure of downstream applications. This document provides in-depth, field-proven insights into the causality of degradation and offers robust protocols to prevent it.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the decomposition of 5-chlorothiophene compounds?

A1: The stability of 5-chlorothiophene derivatives is primarily threatened by four environmental factors:

  • Moisture/Humidity: This is the most critical factor, especially for reactive derivatives like 5-chlorothiophene-2-carbonyl chloride. The acyl chloride group is highly susceptible to hydrolysis, which converts it to the corresponding carboxylic acid and hydrogen chloride gas.[1][2][3]

  • Atmospheric Oxygen: While many thiophenes are relatively stable, prolonged exposure to air can lead to slow oxidative degradation, often resulting in discoloration (e.g., yellowing or browning). Thiophene-based compounds can be air-sensitive.[4]

  • Light: Photodegradation can occur in thiophene-containing molecules, where UV light can initiate radical reactions, leading to polymerization or the formation of various impurities.[5] Storing these compounds in the dark is a mandatory precaution.[4][6]

  • Elevated Temperatures: Heat accelerates all chemical degradation pathways, including hydrolysis, oxidation, and potential thermal decomposition.[7][8] Storing at recommended cool temperatures is essential for preserving purity.

Q2: I have two different compounds: 5-chlorothiophene-2-carboxylic acid and 5-chlorothiophene-2-carbonyl chloride. Do they have the same storage requirements?

A2: No, their storage requirements are significantly different due to the vast difference in the reactivity of the functional group at the C2 position. The carbonyl chloride is far more reactive and requires more stringent handling.

Data Presentation: Recommended Storage Conditions

Parameter5-Chlorothiophene-2-carboxylic acid5-Chlorothiophene-2-carbonyl chlorideRationale & Causality
Ideal Temperature Room Temperature or 2-8 °C[6]2–8 °C[3][9]Lower temperatures slow down all potential degradation reactions. For the highly reactive acid chloride, refrigeration is mandatory.
Atmosphere Sealed in dry conditions[6]Inert Gas (Argon or Nitrogen)[3][9]The carboxylic acid is stable but should be protected from excess moisture. The acid chloride is highly moisture-sensitive and will readily hydrolyze. An inert atmosphere is non-negotiable.[2]
Light Protection Keep in a dark place[6]Amber/Opaque VialThiophenes can be light-sensitive.[4] Protection from UV and visible light prevents photodegradation pathways.
Container Type Tightly sealed container[10][11][12]Tightly sealed vial with a PTFE-lined capPrevents ingress of atmospheric moisture and oxygen. A PTFE liner provides a superior, non-reactive seal for the volatile and corrosive acid chloride.

Q3: How can I tell if my 5-chlorothiophene compound has started to decompose?

A3: There are several indicators of decomposition:

  • Visual Change: A change from a white/off-white or colorless state to yellow, brown, or the presence of dark particulates is a strong indicator of degradation.

  • Phase Change/Pressure Buildup: For 5-chlorothiophene-2-carbonyl chloride, hydrolysis generates HCl gas.[3] You might hear a slight hiss upon opening the vial or notice that the cap is difficult to open due to pressure. The solid carboxylic acid byproduct may also appear in what should be a clear liquid.

  • Analytical Discrepancies: The most definitive method is analytical. If you observe new, unexpected peaks in your NMR, LC-MS, or GC-MS analysis compared to the reference spectrum, decomposition has likely occurred. A decrease in the purity percentage of the main peak is also a clear sign.

Troubleshooting Guide: Identifying and Mitigating Decomposition

This section addresses specific issues you may encounter and provides a logical workflow to resolve them.

Issue 1: My 5-chlorothiophene-2-carbonyl chloride, which was a clear liquid, now appears cloudy or has a white precipitate.

  • Probable Cause: Moisture exposure and subsequent hydrolysis. The carbonyl chloride has reacted with water to form the less soluble 5-chlorothiophene-2-carboxylic acid, which is a solid at room temperature.[2][6]

  • Causality Diagram: Hydrolysis Pathway The acyl chloride is a highly electrophilic species. Water acts as a nucleophile, attacking the carbonyl carbon. This leads to the elimination of HCl and the formation of the more stable carboxylic acid.

    hydrolysis AcidChloride 5-Chlorothiophene-2-carbonyl Chloride (Liquid) Intermediate Tetrahedral Intermediate AcidChloride->Intermediate Nucleophilic Attack Water H₂O (Moisture) Water->Intermediate CarboxylicAcid 5-Chlorothiophene-2-carboxylic Acid (Solid Precipitate) Intermediate->CarboxylicAcid Elimination HCl HCl Gas (Pressure Buildup) Intermediate->HCl

    Hydrolysis of 5-chlorothiophene-2-carbonyl chloride.
  • Solution:

    • Do Not Use: The material is no longer suitable for reactions requiring the acid chloride. The presence of the carboxylic acid and HCl will interfere with most synthetic protocols.

    • Review Storage Protocol: Immediately assess your storage and handling procedures. Was the container properly sealed? Was it opened outside of a glovebox or an inert atmosphere? Was the solvent or syringe used for transfer completely dry?

    • Implement Corrective Action: Discard the compromised material according to your institution's safety guidelines.[2] For new material, strictly adhere to the "Protocol for Handling Air- and Moisture-Sensitive Reagents" outlined below.

Issue 2: My 5-chlorothiophene-2-carboxylic acid powder has turned yellow/brown.

  • Probable Cause: Slow oxidation or photodegradation from prolonged exposure to air and/or light. While more stable than the acid chloride, the thiophene ring is not indefinitely inert.

  • Solution:

    • Assess Purity: The material may still be usable depending on your application's tolerance for minor impurities. Run an analytical check (e.g., NMR, melting point) to quantify the purity. The melting point of pure 5-chlorothiophene-2-carboxylic acid is in the range of 144-158 °C; significant depression or a broad melting range indicates impurities.[6]

    • Consider Purification: If purity is compromised but the material is valuable, recrystallization may be an option.

    • Improve Storage: Transfer the material to an amber vial and ensure it is stored in a dark, dry location, such as a desiccator cabinet away from direct light.[4][6]

Troubleshooting Decision Workflow

troubleshooting Start Decomposition Suspected CheckVisual Visual Inspection: Color or Phase Change? Start->CheckVisual CheckPurity Analytical Check: NMR / LCMS / GCMS CheckVisual->CheckPurity Yes NoAction Material is OK. Review Storage Conditions. CheckVisual->NoAction No IsAcidChloride Is the compound 5-chlorothiophene-2- carbonyl chloride? CheckPurity->IsAcidChloride Impurities Detected CheckPurity->NoAction Purity OK Discard Discard Material & Review Handling Protocol IsAcidChloride->Discard Yes UseWithCaution Use With Caution or Purify if Necessary IsAcidChloride->UseWithCaution No (Carboxylic Acid) ImproveStorage Improve Storage: Inert Gas, Dark, Cold Discard->ImproveStorage UseWithCaution->ImproveStorage

Decision workflow for suspected compound decomposition.

Experimental Protocols

Protocol 1: Visual Inspection of Stored Material

This self-validating protocol should be performed periodically and before every use.

  • Preparation: Before removing the compound from its storage location (e.g., refrigerator or cabinet), allow the container to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming on the cold surface when opened, which would introduce moisture.

  • Visual Check (Unopened): Examine the unopened container. Look for any obvious changes in color, the appearance of solids in a liquid, or signs of pressure buildup (e.g., a bulging cap).

  • Documentation: Record your observations in your lab notebook, noting the date. Compare the appearance to previous notes or a photo of the material when it was first received.

  • Decision: If any changes are noted, proceed to the Troubleshooting Workflow above. If the material appears unchanged, you may proceed with handling.

Protocol 2: Handling and Aliquoting Under an Inert Atmosphere

This protocol is mandatory for 5-chlorothiophene-2-carbonyl chloride and highly recommended for the long-term storage of 5-chlorothiophene-2-carboxylic acid.

  • Environment Setup: Perform all transfers inside a glovebox with low oxygen and moisture levels (<10 ppm) or on a Schlenk line.

  • Tool Preparation: Ensure all glassware (vials, syringes, spatulas) is oven-dried or flame-dried under vacuum and cooled under a stream of inert gas (Argon or Nitrogen).

  • Reagent Equilibration: Allow the sealed primary container of the 5-chlorothiophene compound to warm to ambient temperature inside the inert atmosphere antechamber before bringing it into the main chamber.

  • Transfer:

    • Carefully unseal the primary container.

    • Using a clean, dry syringe (for liquids) or spatula (for solids), quickly transfer the desired amount to a pre-weighed, dried, and inerted secondary container (e.g., a small amber vial).

    • Best Practice: It is highly advisable to aliquot the material upon first opening into smaller, single-use quantities. This minimizes the number of times the primary stock container is opened, drastically reducing the cumulative risk of contamination.

  • Sealing and Storage:

    • Securely seal the secondary container with a PTFE-lined cap.

    • Backfill the primary container with inert gas, seal it tightly, and wrap the cap junction with Parafilm® or electrical tape for an extra barrier.

    • Place both the primary and secondary containers back into their recommended storage conditions (e.g., 2-8 °C, dark).[9]

By adhering to these guidelines, you can ensure the chemical integrity of your 5-chlorothiophene compounds, leading to more reliable, reproducible, and successful experimental outcomes.

References

  • Google Patents. (n.d.). Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method (Patent No. CN108840854B).
  • National Center for Biotechnology Information. (n.d.). 5-Chlorothiophene-2-carbonyl Chloride. PubChem Compound Database. Retrieved January 24, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved January 24, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). Understanding the Synthesis of 5-Chlorothiophene-2-carboxylic Acid: A Chemist's Perspective. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). Method for synthesis of 5-chlorothiophene-2-carbonyl chloride (Patent No. CN102659756A).
  • Dyall, L. K., Suffolk, P. M., Dehaen, W., & L'abbé, G. (1994). Factors affecting the rates of thermal decomposition of azidothiophenes. Journal of the Chemical Society, Perkin Transactions 2, (10), 2115-2118. [Link]

  • MDPI. (n.d.). Polythiophene/Ti3C2Tx MXene Composites for Effective Removal of Diverse Organic Dyes via Complementary Activity of Adsorption and Photodegradation. Nanomaterials. Retrieved January 24, 2026, from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. Retrieved January 24, 2026, from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Microwave synthesis and Antibacterial Activity of some Heterocyclic Schiff's base Metal Complexes of First Transition Series. Retrieved January 24, 2026, from [Link]

  • Arabian Journal of Chemistry. (2025, March 18). Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Retrieved January 24, 2026, from [Link]

  • Georganics. (2011, January 31). 5-CHLOROTHIOPHENE-2-CARBOXYLIC ACID HYDRAZIDE Safety Data Sheet. Retrieved January 24, 2026, from [Link]

  • Casey, J. R., Grinstein, S., & Orlowski, J. (2010). Sensors and regulators of intracellular pH. Nature Reviews Molecular Cell Biology, 11(1), 50–61. [Link]

  • National Center for Biotechnology Information. (n.d.). Thiophene. PubChem Compound Database. Retrieved January 24, 2026, from [Link]

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Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to GC-MS Analysis for Identifying Volatile Byproducts in Chlorination Reactions

Introduction: The Unseen Consequences of Clean Water The chlorination of water is a cornerstone of modern public health, a process that has saved countless lives by inactivating pathogenic microorganisms.[1] However, thi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Consequences of Clean Water

The chlorination of water is a cornerstone of modern public health, a process that has saved countless lives by inactivating pathogenic microorganisms.[1] However, this essential treatment is not without its complexities. Chlorine is a powerful oxidant that reacts with naturally occurring organic matter (NOM) in water sources to form a diverse array of disinfection byproducts (DBPs).[2][3][4] While some DBPs are harmless, many are halogenated organic compounds with potential adverse health effects, including an increased risk of cancer and liver damage.[5][6] Consequently, the accurate identification and quantification of these byproducts are paramount for ensuring water safety, optimizing treatment processes, and protecting public health.

For decades, Gas Chromatography-Mass Spectrometry (GC-MS) has been the pivotal analytical technique in the discovery and routine monitoring of volatile DBPs.[2][3] Its first major success in this field was the identification of chloroform in drinking water in 1974, a discovery that launched the entire field of DBP research.[2][3] This guide provides an in-depth comparison of GC-MS with other analytical techniques, grounded in field-proven insights and experimental data. We will explore the causality behind methodological choices, present self-validating protocols, and offer a clear perspective on where GC-MS excels and where alternative methods are required.

The Workhorse: GC-MS for Volatile DBP Analysis

Gas Chromatography-Mass Spectrometry is the gold standard for the analysis of volatile and semi-volatile organic compounds. The technique's power lies in its two-part process: the gas chromatograph separates complex mixtures into individual components based on their volatility and interaction with a stationary phase, and the mass spectrometer fragments these components and separates the fragments based on their mass-to-charge ratio, providing a unique chemical fingerprint for definitive identification.

2.1. Core Strengths of GC-MS in DBP Analysis

  • Definitive Identification: Unlike other detectors, the mass spectrometer provides structural information, allowing for unambiguous confirmation of analyte identity by comparing the resulting mass spectrum to extensive, well-established libraries like the NIST database.[5]

  • High Sensitivity and Selectivity: Modern GC-MS systems can achieve detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, which is crucial for regulatory compliance and toxicological assessment.[5][7]

  • Established & Validated Methodologies: Regulatory bodies worldwide, including the U.S. Environmental Protection Agency (EPA), have established standardized GC-MS methods for DBP analysis, ensuring data quality and comparability across laboratories.[6][8]

  • Versatility: GC-MS can identify a wide range of volatile DBPs in a single analytical run, making it a highly efficient screening tool.

2.2. Common Volatile DBPs Amenable to GC-MS Analysis

GC-MS is ideally suited for the analysis of numerous classes of volatile DBPs formed during chlorination. The table below summarizes some of the most frequently monitored compounds.[4]

DBP ClassCommon ExamplesHealth Significance
Trihalomethanes (THMs) Chloroform, Bromoform, Dibromochloromethane, BromodichloromethaneRegulated; potential human carcinogens.[6]
Haloacetonitriles (HANs) Dichloroacetonitrile, Trichloroacetonitrile, BromochloroacetonitrileUnregulated but of health concern.[5][9]
Haloketones (HKs) 1,1-Dichloro-2-propanone, 1,1,1-Trichloro-2-propanoneContribute to the overall toxicity of DBPs.[5]
Other Nitrogenous DBPs Chloropicrin, DichloromethylamineRespiratory irritants and of toxicological concern.[9][10]

A Validated Experimental Workflow for DBP Analysis

The trustworthiness of any analytical result hinges on a robust and well-controlled experimental protocol. Every step, from sample collection to data analysis, must be designed to prevent analyte loss, contamination, and misidentification.

3.1. Sample Collection and Preservation

The first critical step is collecting a representative sample. Since DBPs are volatile, samples must be collected in clean glass containers with zero headspace to prevent them from escaping into the air.[11] To halt the ongoing formation of DBPs after collection, residual chlorine in the sample must be quenched immediately, typically by adding a reducing agent like sodium thiosulfate or ascorbic acid. The sample should then be stored at a low temperature (e.g., 4°C) until extraction.

3.2. Sample Preparation: The Critical Extraction Step

Because GC-MS analysis cannot be performed directly on samples dissolved in water, the volatile DBPs must first be extracted into a suitable organic solvent.[12] The choice of extraction method is a critical decision that impacts sensitivity, accuracy, and sample throughput.

  • Liquid-Liquid Extraction (LLE): This is a classic, robust, and widely used technique referenced in U.S. EPA Method 551.1.[5] It involves manually mixing the water sample with a small volume of an immiscible organic solvent.

    • Causality: The choice of solvent, typically methyl tert-butyl ether (MTBE), is based on its high affinity for the target DBPs and its low boiling point, which facilitates concentration. Adding a salt like sodium chloride ("salting out") decreases the solubility of the organic analytes in the aqueous phase, driving them into the organic solvent and significantly improving extraction efficiency.[5] The pH is buffered to between 4.8 and 5.5 to ensure the stability of certain analytes like chloral hydrate.[5]

  • Static Headspace (SHS): In this automated technique, the water sample is sealed in a vial and heated, allowing volatile compounds to partition into the gas phase (headspace) above the sample.[7] A portion of this headspace is then injected into the GC-MS.

    • Causality: SHS is less labor-intensive than LLE and is excellent for minimizing matrix interference, as non-volatile sample components are left behind. However, its sensitivity can be lower than other methods because it relies on equilibrium and does not exhaustively extract the analytes.[7]

  • Purge and Trap (P&T): This technique offers the highest sensitivity for highly volatile compounds.[13] An inert gas is bubbled through the water sample, "purging" the volatile DBPs out of the water. The gas stream is then passed through a sorbent trap, which concentrates the analytes. The trap is then rapidly heated to desorb the compounds into the GC-MS.

    • Causality: By exhaustively removing the analytes from the sample and concentrating them on a trap, P&T achieves the lowest possible detection limits, often required for drinking water compliance monitoring as specified in U.S. EPA methods like 524.2.[7][8]

Detailed Protocol: Liquid-Liquid Extraction (LLE) based on U.S. EPA Method 551.1 [5]

  • Sample Preparation: Allow the preserved 50 mL water sample to reach room temperature. Transfer it to a 60 mL separating funnel.

  • Buffering: Add 1g of a phosphate buffer to maintain a pH between 4.8 and 5.5. Shake until dissolved.[5]

  • Surrogate Spiking: Fortify the sample with a surrogate standard (e.g., decafluorobiphenyl) to monitor extraction efficiency for every sample.

  • Extraction: Add 3 mL of MTBE to the funnel and shake vigorously for 2 minutes. This is the primary extraction step where DBPs move from the water to the solvent.

  • Salting Out: Add 10g of sodium chloride, and shake again for 10 minutes. This enhances the transfer of DBPs into the MTBE layer.[5]

  • Phase Separation: Allow the funnel to stand for 20 minutes. Two distinct layers will form: an upper organic (MTBE) layer and a lower aqueous layer.[5]

  • Collection: Carefully drain and discard the lower aqueous layer. Transfer the upper organic layer into a clean vial.

  • Internal Standard: Add an internal standard (e.g., p-bromofluorobenzene) to the extract just before injection. This standard is used to correct for variations in injection volume and instrument response, ensuring quantitative accuracy.

  • Analysis: Inject 1-2 µL of the final extract into the GC-MS system.

LLE_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_collect Collection & Analysis s1 50 mL Water Sample s2 Add Buffer & Surrogate s1->s2 pH 4.8-5.5 e1 Add 3 mL MTBE s2->e1 e2 Shake (2 min) e1->e2 e3 Add 10g NaCl e2->e3 Salting Out e4 Shake (10 min) e3->e4 e5 Phase Separation e4->e5 c1 Collect Organic Layer e5->c1 c2 Add Internal Standard c1->c2 c3 Inject into GC-MS c2->c3

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chlorothiophen-2-amine hydrochloride

This document provides essential, field-tested guidance for the safe and compliant disposal of 5-Chlorothiophen-2-amine hydrochloride. As a chlorinated heterocyclic compound, this substance requires specific handling and...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, field-tested guidance for the safe and compliant disposal of 5-Chlorothiophen-2-amine hydrochloride. As a chlorinated heterocyclic compound, this substance requires specific handling and disposal protocols to ensure personnel safety and environmental protection. This guide moves beyond simple checklists to explain the scientific rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and integrity.

Core Principles: Hazard Recognition and Mitigation

Understanding the inherent hazards of 5-Chlorothiophen-2-amine hydrochloride is the foundation of its safe management. The primary risks stem from its chemical structure: a chlorinated aromatic amine salt. This dictates its toxicological profile and its classification as a regulated hazardous waste.

Key Hazard Considerations:

Hazard CategoryDescriptionRationale and Implications
Acute Toxicity Based on data from structurally similar compounds, this chemical should be presumed toxic if swallowed, inhaled, or in contact with skin.[1][2]Direct exposure can pose significant health risks. All handling and disposal operations must be conducted in a way that prevents contact or aerosolization.
Skin & Eye Damage Related chlorinated and amine hydrochloride compounds are known to cause severe skin burns and serious eye damage.[3][4]The substance is likely corrosive. Accidental contact can lead to immediate and severe tissue damage. The use of appropriate personal protective equipment is non-negotiable.
Respiratory Irritation As a solid powder, it can form dusts that may cause respiratory irritation.[3][5]Handling should occur in well-ventilated areas, preferably within a chemical fume hood, to minimize the risk of inhaling airborne particles.
Environmental Hazard Halogenated organic compounds are subject to strict environmental disposal regulations due to their potential for persistence and toxicity.[6] Product should not be allowed to enter drains or waterways.[3]Improper disposal can lead to long-term environmental contamination. This is the primary reason for segregating this waste from non-halogenated streams.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A robust PPE protocol is your primary defense against accidental exposure during waste handling and disposal.

PPE ComponentSpecificationJustification
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact and absorption. Contaminated gloves must be disposed of as hazardous waste.
Eye/Face Protection Chemical splash goggles or a face shield.[1]To protect against dust particles and potential splashes, which can cause severe eye damage.[3]
Body Protection A fully-buttoned laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be required if handling large quantities or if dust cannot be controlled.[1]To prevent the inhalation of toxic dust. The necessity should be determined by a site-specific risk assessment.

Standard Operating Procedure for Disposal

The cardinal rule for disposing of 5-Chlorothiophen-2-amine hydrochloride is segregation . It must never be mixed with non-halogenated waste streams. Mixing chlorinated and non-chlorinated waste complicates the disposal process, significantly increases costs, and violates regulatory standards.[7][8]

Step 1: Waste Designation
  • Immediately classify any 5-Chlorothiophen-2-amine hydrochloride, including pure substance, reaction mixtures, and contaminated materials, as Halogenated Organic Waste .

Step 2: Containerization
  • Select a designated, leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene).

  • Ensure the container is clearly and correctly labeled before any waste is added.

  • Do not fill the container beyond 90% of its capacity to prevent spills and allow for vapor expansion.[9]

  • Keep the container tightly sealed when not in use.[9]

Step 3: Labeling
  • Affix a completed hazardous waste label to the container. The label must include:

    • The full chemical name: "5-Chlorothiophen-2-amine hydrochloride"

    • The words: "Hazardous Waste, Halogenated"

    • An accurate list of all components and their approximate percentages.

    • The relevant GHS hazard pictograms (e.g., Toxicity, Corrosive).

    • The accumulation start date.

Step 4: Storage and Removal
  • Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) or your facility's main hazardous waste storage area.

  • Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

Management of Spills and Contaminated Items

Accidental spills must be managed promptly and correctly to prevent exposure and further contamination.

  • Evacuate and Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated and eliminate all ignition sources.[3]

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Containment: For a solid spill, gently cover it with an absorbent pad to prevent dust from becoming airborne.

  • Clean-up: Carefully sweep or scoop the material into a designated halogenated waste container.[5] Avoid aggressive actions that could generate dust.

  • Decontamination: Wipe the spill area with a suitable solvent (consult your institution's safety protocols) and paper towels.

  • Disposal of Debris: All materials used for clean-up, including gloves, absorbent pads, and paper towels, are now considered Chemically Contaminated Items and must be disposed of in the same halogenated waste container.[10]

Disposal Workflow Diagram

This diagram illustrates the decision-making process for the proper segregation and disposal of laboratory waste related to 5-Chlorothiophen-2-amine hydrochloride.

G cluster_0 cluster_1 cluster_2 cluster_3 start Identify Waste for Disposal is_chloro Is the waste 5-Chlorothiophen-2-amine HCl or contaminated with it? start->is_chloro halogenated_stream HALOGENATED ORGANIC WASTE is_chloro->halogenated_stream  Yes non_halogenated_stream Appropriate Non-Halogenated Waste Stream is_chloro->non_halogenated_stream No   ppe_step Wear Full PPE (Goggles, Gloves, Lab Coat) halogenated_stream->ppe_step container_step Place in a properly labeled, closed container (<90% full) ppe_step->container_step store_step Store in Satellite Accumulation Area and contact EHS for pickup container_step->store_step

Caption: Decision workflow for chemical waste disposal.

The Regulatory & Chemical Rationale: Why Segregation is Critical

The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds under specific hazardous waste codes, such as F001 and F002 for spent halogenated solvents.[11][12] While this compound may be a reagent rather than a solvent, as a chlorinated organic waste, it falls under the same disposal principles.

The chemical reason for this strict segregation lies in the disposal technology. The preferred method for destroying chlorinated organic waste is high-temperature incineration.[6][13] During combustion, the chlorine atoms are converted into hydrogen chloride (HCl), a corrosive gas. Disposal facilities that handle halogenated waste are equipped with specialized "scrubbers" that neutralize this acidic gas before it is released into the atmosphere.[13] Disposing of chlorinated compounds in a standard, non-halogenated waste incinerator would corrode the equipment and release pollutants, violating air quality standards. This specialized handling makes the disposal of halogenated waste significantly more expensive, underscoring the importance of preventing cross-contamination with non-halogenated waste streams.[7]

References

  • U.S. Environmental Protection Agency . Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Hooker Chemical Corporation . Process for Disposal of Chlorinated Organic Residues. [Link]

  • ETH Zürich . Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • NEDT Household Hazardous Products . Disposing of Chlorine: Pool and Cleaning Products. [Link]

  • Hazardous Waste Experts . Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • National University of Singapore, Department of Chemistry . Disposal of Waste Solvents. [Link]

  • U.S. Environmental Protection Agency . Solvents in the Workplace - How to Determine if They Are Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency . EPA Hazardous Waste Codes. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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